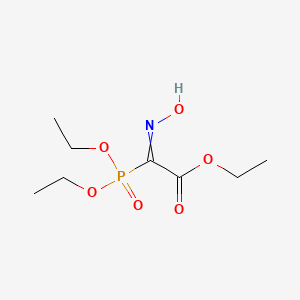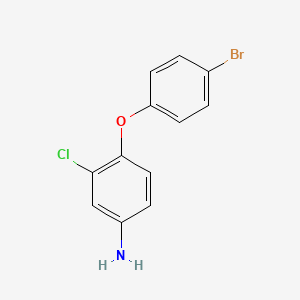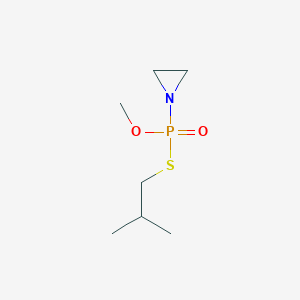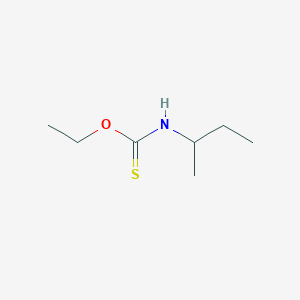
2,3-Di-tert-butyl-1-methyl-1H-borirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-tert-butyl-1-methyl-1H-borirene is a boron-containing heterocyclic compound characterized by its unique three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-methyl-1H-borirene typically involves the reaction of a boron-containing precursor with suitable organic reagents under controlled conditions. One common method involves the use of tert-butyl-substituted boron compounds and methylating agents. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-tert-butyl-1-methyl-1H-borirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borirene ring into more saturated boron-containing compounds.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes or boronates.
Applications De Recherche Scientifique
2,3-Di-tert-butyl-1-methyl-1H-borirene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex boron-containing compounds, which are valuable in organic synthesis and catalysis.
Medicine: Research is ongoing into the use of boron compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 2,3-Di-tert-butyl-1-methyl-1H-borirene exerts its effects involves interactions with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved often include coordination with electron-rich species, leading to the formation of stable boron-containing intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazoles: These compounds also contain a three-membered ring structure but with nitrogen atoms instead of boron.
Boronic Acids: These compounds contain boron and are widely used in organic synthesis and medicinal chemistry.
Boranes: These are boron-hydrogen compounds with various applications in chemistry and industry.
Uniqueness
2,3-Di-tert-butyl-1-methyl-1H-borirene is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct reactivity and stability compared to other boron-containing compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84074-00-0 |
|---|---|
Formule moléculaire |
C11H21B |
Poids moléculaire |
164.10 g/mol |
Nom IUPAC |
2,3-ditert-butyl-1-methylborirene |
InChI |
InChI=1S/C11H21B/c1-10(2,3)8-9(12(8)7)11(4,5)6/h1-7H3 |
Clé InChI |
RBHGAURKWLJGTQ-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C1C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)


![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)



